molecular formula C11H13NO3 B14160237 1-[(E)-2-nitroethenyl]-4-propoxybenzene CAS No. 6946-31-2

1-[(E)-2-nitroethenyl]-4-propoxybenzene

Cat. No.: B14160237
CAS No.: 6946-31-2
M. Wt: 207.23 g/mol
InChI Key: VKWWKOVGOMKAOT-BQYQJAHWSA-N
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Description

1-[(E)-2-nitroethenyl]-4-propoxybenzene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to an ethylene bridge, which is further connected to a benzene ring substituted with a propoxy group (-OCH2CH2CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-2-nitroethenyl]-4-propoxybenzene typically involves the nitration of an appropriate precursor. One common method is the reaction of 4-propoxybenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds via a Henry reaction (nitroaldol reaction), followed by dehydration to yield the desired nitroalkene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of automated reactors and real-time monitoring systems can further optimize the production process, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2-nitroethenyl]-4-propoxybenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: 1-[(E)-2-aminoethenyl]-4-propoxybenzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-[(E)-2-nitroethenyl]-4-propoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-[(E)-2-nitroethenyl]-4-propoxybenzene involves its interaction with molecular targets through its nitro and propoxy groups. The nitro group can participate in redox reactions, generating reactive intermediates that can interact with cellular components. The propoxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[(E)-2-nitroethenyl]-4-methoxybenzene: Similar structure with a methoxy group (-OCH3) instead of a propoxy group.

    1-[(E)-2-nitroethenyl]-4-ethoxybenzene: Similar structure with an ethoxy group (-OCH2CH3) instead of a propoxy group.

    1-[(E)-2-nitroethenyl]-4-butoxybenzene: Similar structure with a butoxy group (-OCH2CH2CH2CH3) instead of a propoxy group.

Uniqueness

1-[(E)-2-nitroethenyl]-4-propoxybenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The propoxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its solubility and bioavailability compared to similar compounds with shorter or longer alkoxy chains.

Properties

CAS No.

6946-31-2

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-[(E)-2-nitroethenyl]-4-propoxybenzene

InChI

InChI=1S/C11H13NO3/c1-2-9-15-11-5-3-10(4-6-11)7-8-12(13)14/h3-8H,2,9H2,1H3/b8-7+

InChI Key

VKWWKOVGOMKAOT-BQYQJAHWSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/[N+](=O)[O-]

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C[N+](=O)[O-]

Origin of Product

United States

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